2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate is a chemical compound with the molecular formula C21H27NO2 and a molecular weight of 325.44 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an allyl group, and a diethylaminoethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate typically involves the esterification of alpha-allyl-1-naphthaleneacetic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Chemical Reactions Analysis
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the allyl group to a saturated alkyl group.
Scientific Research Applications
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The naphthalene ring can intercalate with DNA, potentially influencing gene expression and protein synthesis . The allyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-(Diethylamino)ethyl alpha-allyl-1-naphthaleneacetate can be compared with other similar compounds such as:
2-(Diethylamino)ethyl alpha-methyl-1-naphthaleneacetate: This compound has a methyl group instead of an allyl group, which affects its reactivity and biological activity.
2-(Diethylamino)ethyl alpha-phenyl-1-naphthaleneacetate:
2-(Diethylamino)ethyl alpha-ethyl-1-naphthaleneacetate: The ethyl group provides different steric and electronic effects compared to the allyl group, influencing the compound’s behavior in chemical reactions.
Properties
CAS No. |
3216-54-4 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-naphthalen-1-ylpent-4-enoate |
InChI |
InChI=1S/C21H27NO2/c1-4-10-20(21(23)24-16-15-22(5-2)6-3)19-14-9-12-17-11-7-8-13-18(17)19/h4,7-9,11-14,20H,1,5-6,10,15-16H2,2-3H3 |
InChI Key |
VCGAKFSCYYVKIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC=C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.